[(2,3-Dichloro-benzyl)-methyl-amino]-acetic acid
Description
[(2,3-Dichloro-benzyl)-methyl-amino]-acetic acid is a substituted acetic acid derivative featuring a 2,3-dichlorobenzyl group attached to a methylamino moiety. The compound’s structure combines a halogenated aromatic ring with a tertiary amine and a carboxylic acid functional group.
Structure
3D Structure
Properties
IUPAC Name |
2-[(2,3-dichlorophenyl)methyl-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-13(6-9(14)15)5-7-3-2-4-8(11)10(7)12/h2-4H,5-6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEPHYKWHVPMMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C(=CC=C1)Cl)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Methylamine with 2,3-Dichlorobenzyl Chloride
The most direct route involves reacting methylamine with 2,3-dichlorobenzyl chloride under basic conditions.
Procedure
-
Reactants :
-
Methylamine (1.2 equiv, as HCl salt or free base)
-
2,3-Dichlorobenzyl chloride (1.0 equiv)
-
Base: Triethylamine (2.0 equiv) or NaOH (aqueous)
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
-
-
Conditions :
-
Temperature: 0°C → room temperature (RT)
-
Time: 12–24 hours
-
Workup: Wash with water, dry over MgSO₄, concentrate under vacuum.
-
Mechanistic Insight
The reaction proceeds via an Sₙ2 mechanism , where methylamine displaces chloride from 2,3-dichlorobenzyl chloride. Excess base neutralizes HCl, shifting equilibrium toward product formation.
Reductive Amination of 2,3-Dichlorobenzaldehyde
An alternative method employs reductive amination using 2,3-dichlorobenzaldehyde and methylamine.
Procedure
-
Reactants :
-
2,3-Dichlorobenzaldehyde (1.0 equiv)
-
Methylamine (2.0 equiv)
-
Reducing agent: NaBH₃CN (1.5 equiv)
-
Solvent: Methanol
-
-
Conditions :
-
Temperature: RT
-
Time: 6–12 hours
-
Workup: Quench with water, extract with ethyl acetate, dry, and concentrate.
-
Limitations :
-
Requires handling of moisture-sensitive aldehydes.
-
Lower yields compared to alkylation.
Alkylation with Haloacetic Acid Derivatives
Reaction with Bromoacetic Acid
The secondary amine is alkylated using bromoacetic acid under basic conditions.
Procedure
-
Reactants :
-
N-Methyl-N-(2,3-dichlorobenzyl)amine (1.0 equiv)
-
Bromoacetic acid (1.2 equiv)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: Water/ethanol (1:1)
-
-
Conditions :
-
Temperature: 60–80°C
-
Time: 8–12 hours
-
Workup: Acidify to pH 2–3, extract with ethyl acetate, recrystallize from ethanol.
-
Key Data
| Parameter | Value |
|---|---|
| Reaction Efficiency | 90% (by HPLC) |
| Purity | ≥98% (after recrystallization) |
Ethyl Bromoacetate Alkylation Followed by Hydrolysis
This two-step method avoids handling corrosive bromoacetic acid directly.
Procedure
-
Alkylation :
-
Hydrolysis :
Advantages :
-
Higher yields due to milder ester hydrolysis.
-
Reduced side reactions compared to direct acid use.
Alternative Methods
Gabriel Synthesis with Phthalimide Protection
A longer route involving phthalimide intermediates ensures regioselectivity.
Procedure
-
Synthesize N-(2,3-dichlorobenzyl)phthalimide via alkylation of potassium phthalimide.
-
Methylate using methyl iodide and deprotect with hydrazine.
-
Alkylate with bromoacetic acid.
Yield : 50–60% (over three steps)
Drawbacks :
-
Low overall efficiency.
-
Multiple purification steps required.
Microwave-Assisted Synthesis
Accelerates reaction times but requires specialized equipment.
Conditions :
-
N-Methyl-N-(2,3-dichlorobenzyl)amine + bromoacetic acid in DMF.
-
Microwave: 100°C, 30 minutes.
Critical Analysis of Methodologies
Comparative Efficiency
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Alkylation | 75–85 | 98 | High |
| Reductive Amination | 60–70 | 95 | Moderate |
| Gabriel Synthesis | 50–60 | 90 | Low |
Solvent and Base Optimization
-
Polar aprotic solvents (DMF, DMSO) enhance reactivity but complicate purification.
-
Aqueous bases (NaOH) improve solubility but risk hydrolysis of dichlorobenzyl groups.
Industrial-Scale Considerations
Cost-Effective Substitutes
Chemical Reactions Analysis
Types of Reactions
[(2,3-Dichloro-benzyl)-methyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
1. Inhibition of Cytochrome P450 Enzymes
One of the most significant applications of [(2,3-Dichloro-benzyl)-methyl-amino]-acetic acid is its potential as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism, and the inhibition can lead to increased bioavailability of co-administered drugs. Such properties make it a candidate for drug formulation and optimization in pharmaceutical development.
2. Development of Antimicrobial Agents
Research has indicated that derivatives of this compound may exhibit antimicrobial properties. For instance, studies have shown that modifications to the structure can enhance activity against resistant strains of bacteria. The compound's ability to interact with various biological targets suggests potential applications in developing new antibiotics or antifungal agents .
3. Synthesis of Bioactive Compounds
The compound serves as a versatile intermediate in organic synthesis. Its unique dichlorobenzyl structure allows for modifications that can lead to the synthesis of other bioactive compounds. This versatility is crucial for researchers aiming to develop new therapeutic agents with improved efficacy and safety profiles.
Case Study 1: Cytochrome P450 Inhibition
In a study focused on the interaction of this compound with CYP1A2, preliminary data suggested that this compound could modulate metabolic pathways significantly. The findings indicated a need for further pharmacological studies to assess its safety and efficacy as a pharmaceutical agent.
Case Study 2: Antimicrobial Activity
A series of derivatives based on the core structure of this compound were synthesized and evaluated for antimicrobial activity against various strains, including multidrug-resistant pathogens. The results demonstrated that some derivatives exhibited enhanced potency compared to traditional antibiotics like ampicillin and streptomycin .
Mechanism of Action
The mechanism of action of [(2,3-Dichloro-benzyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Properties
The compound’s structural analogs differ in substituents on the benzyl ring, amino group alkylation, or the carboxylic acid moiety. Below is a comparative analysis based on evidence from patents, chemical databases, and synthesis reports.
Table 1: Structural and Functional Comparison
Substituent Effects on Functionality
- Halogenation: The 2,3-dichloro substitution enhances lipophilicity and electron-withdrawing effects compared to non-halogenated analogs like [(3-methoxy-benzyl)-methyl-amino]-acetic acid. This may improve membrane permeability and target binding in biological systems .
- Phenoxy vs. Benzylamino: 2,4-Dichlorophenoxyacetic acid (a herbicide) shares chlorine substituents but lacks the amino-acetic acid backbone, highlighting divergent applications despite structural similarities .
Biological Activity
[(2,3-Dichloro-benzyl)-methyl-amino]-acetic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a dichlorobenzyl group attached to a methylamino-acetic acid moiety. The presence of chlorine atoms in the benzyl ring enhances its lipophilicity and may influence its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can alter the metabolism of co-administered drugs, potentially increasing their bioavailability.
- Interaction with Receptors : The structure indicates potential interactions with various receptors, which could lead to modulation of signaling pathways involved in drug metabolism and other physiological processes.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits moderate inhibitory effects on CYP1A2. This suggests its potential role as a modulator in drug interactions and metabolism.
Case Studies
Several case studies have explored the pharmacological implications of this compound:
- Study 1 : A study investigated the effects of this compound on liver microsomes from rats. Results indicated significant inhibition of CYP1A2 activity, leading to increased plasma concentrations of substrates metabolized by this enzyme.
- Study 2 : Another research focused on the compound's effects on human liver microsomes, finding similar inhibitory patterns that suggest a potential for drug-drug interactions in clinical settings.
Comparative Biological Activity
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | CYP1A2 Inhibition | Other Activities |
|---|---|---|
| This compound | Moderate | Potential receptor interactions |
| [(3,4-Dichloro-benzyl)-methyl-amino]-acetic acid | Significant | Enzyme modulation |
| [(3-Methoxy-benzyl)-methyl-amino]-acetic acid | Low | Enzyme-substrate studies |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the structural integrity of [(2,3-Dichloro-benzyl)-methyl-amino]-acetic acid?
- Methodological Answer : Use ¹H-NMR spectroscopy with deuterated solvents (e.g., DMSO-d6) to identify characteristic peaks, such as aromatic protons (δ ~7.0–7.5 ppm) from the dichlorobenzyl group and methyl/methylene signals (δ ~2.5–3.8 ppm) from the methylamino-acetic acid moiety . Pair with HPLC (C18 column, UV detection at 254 nm) to assess purity, leveraging gradient elution with acetonitrile/water containing 0.1% trifluoroacetic acid (TFA) .
Q. How can researchers determine the solubility profile of this compound in different solvents?
- Methodological Answer : Perform solubility screening in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., dichloromethane, ethyl acetate) at 25°C. Use dynamic light scattering (DLS) to detect aggregates in aqueous buffers. Chlorinated aromatic groups may reduce aqueous solubility, necessitating co-solvents like DMSO for biological assays .
Q. What are the best practices for handling and storing this compound to prevent degradation?
- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber vials to minimize oxidation and photodegradation. Avoid prolonged exposure to high humidity or extreme pH conditions, as the acetic acid moiety may hydrolyze. Safety protocols for chlorinated compounds (e.g., fume hood use, PPE) are critical .
Advanced Research Questions
Q. How can reaction efficiency be optimized during the synthesis of this compound?
- Methodological Answer : Employ coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to activate the carboxylic acid intermediate. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and optimize stoichiometry (1.2:1 molar ratio of amine to activated ester). Purify via flash chromatography (silica gel, gradient elution) to isolate the product .
Q. How can conflicting NMR data from different synthetic batches be resolved?
- Methodological Answer : Compare spectra with synthetic intermediates (e.g., dichlorobenzyl precursors) to identify impurities. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For chiral centers, perform chiral HPLC or derivatize with a chiral auxiliary (e.g., Mosher’s acid) to confirm stereochemical purity .
Q. What strategies mitigate decomposition of this compound under physiological pH conditions?
- Methodological Answer : Formulate as a prodrug (e.g., methyl ester) to enhance stability. Conduct pH-rate profiling (pH 2–10, 37°C) to identify degradation hotspots. Buffers like phosphate (pH 7.4) or citrate (pH 5.0) may stabilize the compound in vitro .
Q. How do dichloro substituents influence the compound’s interaction with biological targets?
- Methodological Answer : Perform docking studies (AutoDock Vina) to assess halogen bonding with target proteins. Compare with analogs lacking chloro groups using SPR (surface plasmon resonance) to quantify binding affinity changes. Chlorine’s electron-withdrawing effects may enhance target engagement but reduce solubility .
Key Challenges and Solutions
- Stereochemical Purity : Use chiral stationary phases (e.g., Chiralpak AD-H) for HPLC to resolve enantiomers .
- Scale-Up Synthesis : Replace DCC with water-soluble carbodiimides (e.g., EDC) for easier purification .
- Data Reproducibility : Standardize reaction conditions (temperature, solvent purity) and validate analytical methods with certified reference materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
